molecular formula C17H21N3O5 B2799847 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate CAS No. 1396882-13-5

1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate

Cat. No.: B2799847
CAS No.: 1396882-13-5
M. Wt: 347.371
InChI Key: BSGIFTWVNWBGFO-UHFFFAOYSA-N
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Description

“1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . In one example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole derivatives show a wide variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Antimicrobial and Antifungal Applications

A study by Lin-Ling Gan, Bo Fang, and Cheng‐He Zhou (2010) synthesized azole-containing piperazine derivatives and evaluated their antibacterial, antifungal, and cytotoxic activities. These compounds, including structures related to 1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone, showed moderate to significant antimicrobial activities in vitro, with some exhibiting broad-spectrum efficacy against tested strains comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Corrosion Inhibition

Research by M. Yadav et al. (2016) on synthesized benzimidazole derivatives, including structural analogs of the specified compound, explored their effectiveness as corrosion inhibitors for N80 steel in hydrochloric acid. These studies demonstrated that the compounds significantly increased inhibition efficiency with concentration, indicating their potential in protecting metals against corrosion (Yadav et al., 2016).

Material Science and Catalysis

A novel synthesis approach by Sheng-Gui Liu et al. (2017) involved the creation of a ruthenium complex that could catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using H2O2 as an oxidant. This study showcases the potential application of related compounds in catalysis and material science, highlighting the influence of temperature and catalyst amount on reaction outcomes (Liu et al., 2017).

Mechanism of Action

Target of Action

The compound, also known as 1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid, is a derivative of imidazole . Imidazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels . .

Mode of Action

The mode of action of this compound is likely related to its imidazole core. Imidazole derivatives are known to interact with their targets in a variety of ways, including competitive inhibition, allosteric modulation, and direct activation . The exact mode of action of this compound depends on its specific targets and is a subject of ongoing research.

Biochemical Pathways

Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been shown to inhibit the synthesis of certain proteins, disrupt cell membrane integrity, and interfere with DNA replication . The specific pathways affected by this compound will depend on its targets and mode of action.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which could influence their absorption and distribution. They also tend to have good thermal and chemical stability , which could affect their metabolism and excretion.

Properties

IUPAC Name

1-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]ethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.C2H2O4/c1-12(19)17-8-6-13(7-9-17)10-18-11-16-14-4-2-3-5-15(14)18;3-1(4)2(5)6/h2-5,11,13H,6-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGIFTWVNWBGFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2C=NC3=CC=CC=C32.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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